N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine hydrochloride” includes a cycloheptyl ring, an oxadiazole ring, and a cyclopropanamine group . The InChI code for this compound is1S/C15H25N3O.ClH/c1-2-4-8-13 (7-3-1)15-17-14 (19-18-15)10-12-6-5-9-16-11-12;/h12-13,16H,1-11H2;1H
. Physical and Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 299.84 .Scientific Research Applications
Platelet Aggregation Inhibition
N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine hydrochloride and related compounds have been evaluated for their inhibitory effects on platelet aggregation. For instance, N-[2-([1,2,4]Oxadiazol-5-yl)cyclohepten-1-yl]formamide oximes, structurally similar to the subject compound, have been synthesized and found to have effects on platelet aggregation (Okuda et al., 2011).
Antiplatelet Aggregation Activity in vitro
The antiplatelet aggregation activity of this compound derivatives has been further explored. N-(quinazolin-4-yl)amidine derivatives, when reacted with hydroxylamine hydrochloride, produced cyclization products including N-[2-([1,2,4]oxadiazol-5-yl)cyclohexen-1-yl]formamide oximes with notable in vitro inhibitory activities against platelet aggregation (Okuda et al., 2010).
Chemical Reaction and Product Formation
Investigations into the chemical reactions involving compounds similar to this compound have been conducted. For example, the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole led to various products, showcasing the compound's reactivity and potential for diverse applications (Jäger et al., 2002).
Anticonvulsant Activity
The oxadiazole framework present in this compound has been utilized in the synthesis of compounds with anticonvulsant activities. Derivatives of 1,3,4-oxadiazole have been synthesized and tested for their anticonvulsant properties, suggesting potential applications for the subject compound in this area (Rajak et al., 2013).
Inhibitors of Pentosidine Formation
Some derivatives of this compound have shown significant inhibitory activity against the formation of pentosidine, an advanced glycation end product. This suggests a potential therapeutic application in diseases related to glycation (Okuda, Muroyama, & Hirota, 2011).
Safety and Hazards
Properties
IUPAC Name |
N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O.ClH/c1-2-4-6-10(5-3-1)13-15-12(17-16-13)9-14-11-7-8-11;/h10-11,14H,1-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWRCSSURRDYKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C2=NOC(=N2)CNC3CC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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